1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl-
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Overview
Description
1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl- is a heterocyclic compound that features a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl- typically involves the reaction of pyrazole derivatives with appropriate amines and alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper salts to facilitate the reaction. The process may also involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of automated systems can also reduce the risk of human error and improve the overall safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction could produce pyrazole-3-carboxamide derivatives with different substituents.
Scientific Research Applications
1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1H-pyrazole-3-carboxamide: Shares a similar pyrazole core structure but differs in the substituents attached to the ring.
1H-Pyrazole-1-carboxamidine: Another pyrazole derivative with different functional groups, used in various chemical syntheses.
Uniqueness
1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopentyloxy-1-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
55266-64-3 |
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Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N,N-dimethyl-5-(3-methylbutoxy)-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-13(2)10-11-22-16-12-15(17(21)19(3)4)18-20(16)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
QOAPYJRTFODGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C |
Origin of Product |
United States |
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